2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of 8-oxa-2-azaspiro[4.5]decane, a related compound, has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular structure of 2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one is complex, as it is a spiro derivative. Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity .Chemical Reactions Analysis
The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol . This leads to the closure of the pyrrolidine ring into heterocycles .Scientific Research Applications
Synthesis and Structural Studies
- Spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane are central in significant biological compounds, making their synthesis a vital area of study. These compounds' unique structures make them challenging but important targets for chemical synthesis (Sinibaldi & Canet, 2008).
- Synthesis of 8-oxa-2-azaspiro[4.5]decane has been achieved using commercially available reagents, showing its potential for producing biologically active compounds (Ogurtsov & Rakitin, 2020).
- The synthesis of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane highlights the adaptability of the spirocyclic structures for creating various biologically relevant compounds (Wen, 2002).
Biological Activities and Antiviral Research
- Spiro[4.5]decane derivatives exhibit significant antiviral activity, particularly against human coronavirus, pointing to their potential in antiviral drug development (Apaydın et al., 2019).
- New series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have been synthesized, showing strong activity against influenza A virus and human coronavirus, underscoring the versatility of spirothiazolidinone scaffold in antiviral molecule development (Apaydın et al., 2020).
Miscellaneous Applications
- The development of spirolactam-lactones like 3-methyl-2-oxa-6-azaspiro[4.5]decane-1,7-dione highlights the diversity of spirocyclic compounds in creating structurally unique molecules (Zukerman-Schpector et al., 1999).
- Electrophilic Amination of C-H-Acidic Compounds with spiro[4.5]decane derivatives demonstrates their potential in synthesizing complex organic structures (Andreae et al., 1992).
Properties
IUPAC Name |
2-azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c11-13-12-7-9(15)14-5-4-10(8-14)3-1-2-6-16-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBRHFJWNNLENF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(C2)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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